
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include amines.
Substitution: Products depend on the substituent introduced, such as ethers or esters.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxy-2-naphthoate
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Propanoic acid, 2-hydroxy-2-methyl-
Uniqueness
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11NO6 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO6/c1-17-10(14)9(13)5-6-4-7(12)2-3-8(6)11(15)16/h2-4,9,12-13H,5H2,1H3 |
Clé InChI |
LAVSMZSCHAUKPD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=CC(=C1)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



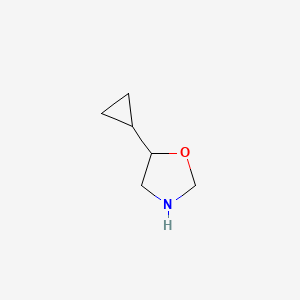
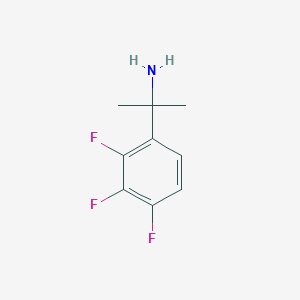
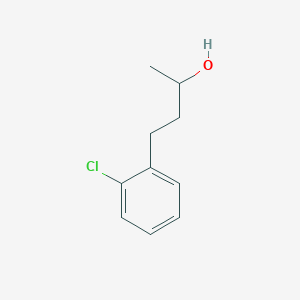


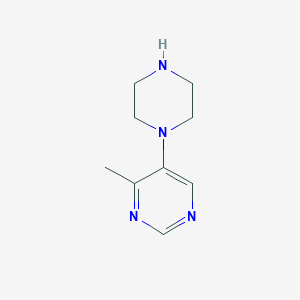
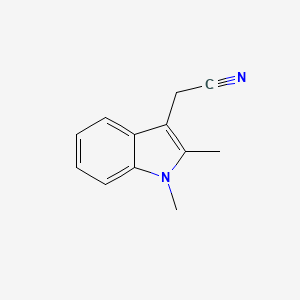

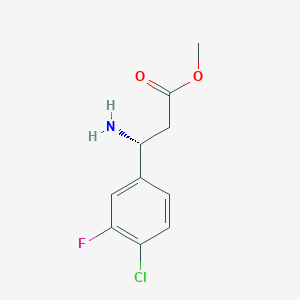
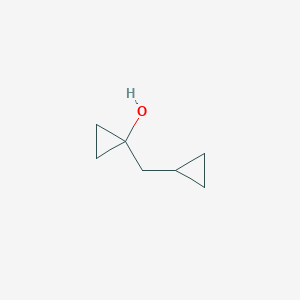

![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)

